Product packaging for 5-Fluoro-2'-deoxyuridine(Cat. No.:CAS No. 2968-28-7)

5-Fluoro-2'-deoxyuridine

カタログ番号: B1346552
CAS番号: 2968-28-7
分子量: 246.19 g/mol
InChIキー: ODKNJVUHOIMIIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

5-Fluoro-2'-deoxyuridine, also known as Floxuridine or FUdR, is a pyrimidine analog with significant antineoplastic and antiviral research applications . This compound serves as a critical experimental agent in oncology research, demonstrating activity against a variety of malignant neoplasms, particularly in studies related to colorectal cancer . Its primary mechanism of action is the inhibition of thymidylate synthetase, a key enzyme in the synthesis of thymidine, which is essential for DNA replication and cell division . Upon metabolic activation to its monophosphate form (5F-dUMP), it forms a stable, covalent complex with thymidylate synthase, thereby halting DNA synthesis and leading to cell death . Beyond its role as an anticancer agent, this compound is also employed as a diagnostic tool for renal function assessment . The compound is supplied as a white to off-white powder with a high purity of 98% to 99+% as determined by HPLC . It has a molecular formula of C 9 H 11 FN 2 O 5 and a molecular weight of 246.19 g/mol . Its melting point is characterized between 148°C and 153°C . The specific optical rotation is reported as +35.90 (c=1 in water, 20°C) . It is soluble in water, alcohol, methanol, dimethyl sulfoxide, and aqueous buffers, but is practically insoluble in chloroform, ether, and hexane . This product is classified with hazard statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H341 (Suspected of causing genetic defects) . Please note: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11FN2O5 B1346552 5-Fluoro-2'-deoxyuridine CAS No. 2968-28-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKNJVUHOIMIIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274397
Record name 5-Fluoro-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2968-28-7, 955-24-8, 50-91-9
Record name NSC66259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC527320
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name floxuridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Cellular Mechanisms of Action of 5 Fluoro 2 Deoxyuridine

FdUrd Metabolism and Activation Pathways

The journey of FdUrd from a prodrug to an active cytotoxic agent involves a series of enzymatic conversions. These metabolic steps are crucial for its therapeutic efficacy, leading to the formation of active metabolites that interfere with essential cellular processes.

Conversion to 5-Fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP)

The initial and pivotal step in the activation of FdUrd is its phosphorylation to this compound-5'-monophosphate (FdUMP). nih.govpatsnap.com This conversion is essential as FdUMP is the primary metabolite responsible for the inhibition of thymidylate synthase. spandidos-publications.com

This compound is metabolically linked to the widely used chemotherapeutic agent 5-Fluorouracil (B62378) (5-FU). 5-FU can be anabolized to FdUrd through the action of thymidine (B127349) phosphorylase, which then requires phosphorylation by thymidine kinase to form FdUMP. researchgate.netresearchgate.net Conversely, FdUrd represents a more direct precursor to the active FdUMP, bypassing the initial conversion step from 5-FU. nih.gov It is important to note that FdUrd and 5-FU can have different primary mechanisms of cytotoxicity, with 5-FU also being converted to metabolites that can be incorporated into RNA. nih.gov However, the pathway leading to FdUMP and subsequent inhibition of thymidylate synthase is a shared and crucial aspect of their anticancer activity.

Inhibition of Thymidylate Synthase (TS) by FdUMP

The primary mechanism of action of FdUrd is the potent inhibition of thymidylate synthase (TS) by its active metabolite, FdUMP. patsnap.comspandidos-publications.comresearchgate.net TS is a critical enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. researchgate.net

Formation of Ternary Complex with TS and 5,10-methylenetetrahydrofolate (CH2THF)

FdUMP acts as a suicide inhibitor of thymidylate synthase by forming a stable, covalent ternary complex with the enzyme and the folate cofactor, 5,10-methylenetetrahydrofolate (CH2THF). researchgate.netpatsnap.comnih.gov In this complex, a covalent bond is formed between the cysteine residue in the active site of TS and the 6-position of FdUMP. nih.gov Additionally, the methylene (B1212753) group of CH2THF forms a bridge, covalently linking to the 5-position of FdUMP and the N-5 of the tetrahydrofolate. nih.gov This irreversible complex blocks the binding of the natural substrate, dUMP, to the enzyme's active site, thereby halting the synthesis of dTMP. researchgate.net The depletion of the dTMP pool leads to an imbalance in deoxynucleotide levels, ultimately inhibiting DNA replication and repair, and inducing cell death. patsnap.com

Table 1: Key Molecules in the Action of this compound

Compound NameAbbreviationRole
This compoundFdUrdProdrug that is metabolically activated.
This compound-5'-monophosphateFdUMPActive metabolite that inhibits thymidylate synthase. nih.govpatsnap.com
This compound-5'-triphosphateFdUTPMetabolite that can be incorporated into DNA. researchgate.netacs.org
5-Fluorouracil5-FURelated chemotherapeutic agent and metabolic precursor to FdUrd. researchgate.netresearchgate.net
Thymidine KinaseTKEnzyme that phosphorylates FdUrd to FdUMP. patsnap.comresearchgate.netresearchgate.net
Thymidylate SynthaseTSTarget enzyme inhibited by FdUMP. patsnap.comspandidos-publications.comresearchgate.net
5,10-methylenetetrahydrofolateCH2THFFolate cofactor required for the formation of the inhibitory ternary complex. researchgate.netpatsnap.comnih.gov
Deoxyuridine monophosphatedUMPNatural substrate of thymidylate synthase. researchgate.net
Deoxythymidine monophosphatedTMPProduct of the thymidylate synthase reaction, essential for DNA synthesis. researchgate.net

Table 2: Summary of Metabolic and Inhibitory Processes

ProcessReactant(s)Enzyme(s)Product(s)Significance
FdUrd PhosphorylationFdUrd, ATPThymidine KinaseFdUMP, ADPActivation of the prodrug to its primary active form. patsnap.comresearchgate.netresearchgate.net
FdUMP PhosphorylationFdUMP, ATPNucleotide KinasesFdUDP, ADPFurther metabolism leading to FdUTP.
FdUDP PhosphorylationFdUDP, ATPNucleotide KinasesFdUTP, ADPFormation of a metabolite that can be incorporated into DNA. researchgate.netacs.org
Thymidylate SynthesisdUMP, CH2THFThymidylate SynthasedTMP, DHFEssential reaction for DNA precursor synthesis. researchgate.net
TS InhibitionFdUMP, TS, CH2THF-Stable Ternary ComplexBlockade of dTMP synthesis, leading to inhibition of DNA replication. researchgate.netpatsnap.comnih.gov

Consequence of TS Inhibition on Deoxythymidylate (dTMP) Synthesis

The primary intracellular target of this compound (FdUrd) is the enzyme thymidylate synthase (TS). nih.gov Following cellular uptake, FdUrd is phosphorylated by thymidine kinase to its active form, 5-fluorodeoxyuridine monophosphate (FdUMP). nih.govpatsnap.com This metabolite, FdUMP, acts as a potent inhibitor of TS. patsnap.com

Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. wikipedia.orgwikipedia.orgtaylorandfrancis.com The enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) to produce dTMP, using 5,10-methylenetetrahydrofolate as the methyl donor. researchgate.net The active metabolite FdUMP binds to the nucleotide-binding site of TS, forming a stable ternary complex with the enzyme and the folate cofactor. researchgate.netnih.gov This covalent binding effectively blocks the access of the natural substrate, dUMP, to the enzyme's active site, thereby inhibiting the synthesis of dTMP. researchgate.net The direct consequence is a severe depletion of the intracellular dTMP pool, which in turn halts the production of deoxythymidine triphosphate (dTTP), an essential building block for DNA synthesis. wikipedia.orgnih.gov This disruption of dTMP production is a central mechanism of FdUrd's cytotoxic effect, leading to what is often termed "thymineless death". nih.gov

Impact on Deoxynucleotide Triphosphate (dNTP) Pool Imbalance

The inhibition of thymidylate synthase (TS) by FdUrd metabolites triggers significant disruptions in the delicate balance of intracellular deoxynucleotide triphosphate (dNTP) pools, which is critical for faithful DNA replication and repair. wikipedia.orgmdpi.com The primary effect is the sharp depletion of the dTTP pool due to the blocked synthesis of its precursor, dTMP. nih.govnih.gov

Simultaneously, the blockage of the dUMP to dTMP conversion leads to an accumulation of dUMP. researchgate.netnih.gov This accumulation can result in a subsequent increase in the levels of deoxyuridine triphosphate (dUTP). researchgate.net The resulting low dTTP and high dUTP concentrations create a profound dUTP/dTTP ratio imbalance, which has mutagenic potential and can compromise DNA integrity. nih.govoup.com

Furthermore, the effects extend beyond thymidine and uridine (B1682114) nucleotides. Research has shown that treatment with FdUrd leads to complex and severe imbalances across the entire dNTP spectrum. In studies on rat embryos and human neuroblastoma, FdUrd administration not only lowered dTTP levels to approximately 20% of control values but was also associated with a significant increase in dCTP levels and a drastic reduction of dGTP levels to near-zero. nih.gov This elimination of the dGTP pool was found to correlate with the cytotoxic effects of the compound. nih.gov This widespread disruption, particularly the altered ratios between different dNTPs (e.g., dATP/dTTP), severely hampers DNA synthesis and repair processes, ultimately contributing to lethal DNA damage. researchgate.net

Table 1: Effect of FdUrd on Intracellular Deoxynucleotide Pools

NucleotideEffect of FdUrd TreatmentReference
dTTPSignificantly decreased (to ~20% of control) nih.gov
dCTPGreatly increased nih.gov
dGTPReduced essentially to zero nih.gov
dUMPAccumulates/Elevated researchgate.netnih.gov
dUTPElevated researchgate.netnih.gov

Incorporation into Nucleic Acids

FdUTP Incorporation into DNA

Beyond the inhibition of thymidylate synthase, a significant mechanism of FdUrd's action involves the metabolic conversion of the drug into 5-fluorodeoxyuridine triphosphate (FdUTP). nih.govdrugdiscoverynews.com This metabolite is recognized by DNA polymerases as an analogue of dTTP and can be erroneously incorporated into the DNA strand during replication. nih.govoup.com

The likelihood of FdUTP incorporation is substantially increased by the dNTP pool imbalance caused by TS inhibition. oup.com The depleted levels of the correct nucleotide, dTTP, and the elevated levels of substrates like dUTP and FdUTP, make the misincorporation of these fraudulent nucleotides into DNA more frequent. nih.gov Studies in cultured human lymphoblasts treated with FdUrd have quantified the presence of 5-fluorouracil (the base component of FdUrd) within the DNA structure. nih.gov The presence of this unnatural base in the genome disrupts DNA integrity and function. nih.gov The subsequent attempt by cellular repair mechanisms, such as the base excision repair pathway initiated by uracil-DNA glycosylase, to remove the incorporated 5-fluorouracil can lead to the formation of DNA strand breaks. nih.govnih.gov This accumulation of DNA damage contributes significantly to the cytotoxic effects of FdUrd. nih.gov

FdUrd-derived Metabolite Incorporation into RNA (indirectly via 5-FU pathways)

While the primary effects of FdUrd are directed at DNA metabolism, its metabolic pathways are linked to those of 5-fluorouracil (5-FU), allowing for the incorporation of its metabolites into RNA. drugdiscoverynews.com FdUrd can be catabolized to 5-FU, which is then anabolized through a different pathway to form 5-fluorouridine (B13573) triphosphate (FUTP). patsnap.comoup.com This fluorinated ribonucleotide is a substrate for RNA polymerases and can be extensively incorporated into various RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA), in place of uridine triphosphate (UTP). patsnap.comoup.comnih.gov

The incorporation of these 5-FU metabolites into RNA is a major contributor to cytotoxicity. oup.com It can disrupt multiple aspects of RNA metabolism, including the maturation and processing of rRNA and tRNA. oup.com For instance, the presence of 5-fluorouridine in rRNA has been shown to interfere with ribosome biogenesis and function, leading to translational reprogramming. nih.gov This disruption of RNA function and protein synthesis adds another layer to the cytotoxic profile of FdUrd, complementing the DNA-directed damage. drugdiscoverynews.comnih.gov

Induction of Cell Death Pathways

Mechanisms of Apoptosis Induction by FdUrd

The extensive DNA damage and metabolic stress induced by FdUrd ultimately converge on the activation of programmed cell death, primarily through apoptosis. nih.govwikipedia.org The mechanisms driving this process are multifaceted and involve both intrinsic and extrinsic signaling pathways. youtube.comlongdom.org

DNA damage, resulting from both dNTP pool imbalances and the incorporation of FdUTP into DNA, is a potent trigger for the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This damage can lead to replication stress and the formation of DNA strand breaks, which activates cellular stress responses. patsnap.comnih.gov In some cellular models, FdUrd treatment has been observed to cause changes in mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov The release of cytochrome c is a critical step in the formation of the apoptosome, which in turn activates initiator caspase-9, leading to a cascade of executioner caspases (like caspase-3) that dismantle the cell. nih.govyoutube.com

Furthermore, FdUrd-induced stress can also modulate the expression of various genes involved in cell death regulation. nih.gov Studies have noted increased mRNA levels of pro-apoptotic genes like c-jun, c-fos, and c-myc following treatment. nih.gov The decision between different cell death modalities, such as apoptosis versus necrosis, can be influenced by the specific cellular context and the intensity of the intracellular signals generated by the drug. nih.govmdpi.com

Table 2: Key Events in FdUrd-Induced Apoptosis

Apoptotic EventDescriptionReference
DNA DamageCaused by dNTP imbalance and FdUTP incorporation, leading to strand breaks. patsnap.comnih.gov
Mitochondrial Pathway ActivationChanges in mitochondrial membrane potential and release of cytochrome c. nih.gov
Caspase ActivationActivation of caspase-3-like proteases and caspase-9. nih.govyoutube.com
Gene Expression ChangesIncreased mRNA levels of pro-apoptotic genes (e.g., c-jun, c-fos, c-myc). nih.gov

Mechanisms of Necrosis Induction by FdUrd

This compound, a potent anticancer agent, primarily exerts its effects by inhibiting thymidylate synthase, leading to an imbalance in the nucleotide pool and subsequent cell death. nih.gov While often associated with apoptosis, FdUrd can also induce a necrotic morphology in certain cell types. nih.gov Studies using mouse mammary tumor FM3A cell lines have shown that the parent clone (F28-7) undergoes necrosis, whereas a variant (F28-7-A) undergoes apoptosis in response to FdUrd treatment. nih.govnih.gov

The induction of necrosis is characterized by distinct molecular events. In the necrosis-prone F28-7 cell line, FdUrd treatment leads to a more significant and earlier increase in the mRNA levels of proto-oncogenes such as c-jun, c-fos, and c-myc compared to the apoptosis-prone line. nih.govoup.com This suggests that the intensity of intracellular signaling may be a determining factor in the ultimate cell death morphology. oup.comoup.com Furthermore, gene expression profiling has revealed differential expression of heat shock protein (HSP)-related genes between the two cell lines. nih.gov Notably, the inhibition of HSP90 in the necrosis-prone F28-7 cells caused a shift from FdUrd-induced necrosis to apoptosis, highlighting the role of this chaperone protein in the necrotic pathway. nih.gov Necrotic cell death induced by FdUrd is also associated with DNA cleavage into large fragments of 100-200 kilobase pairs (kbp), contrasting with the smaller, oligonucleosomal-sized fragments seen in apoptosis. nih.govoup.com

Table 1: Comparative Cellular Responses to FdUrd

Feature Necrotic Response (F28-7 Cells) Apoptotic Response (F28-7-A Cells)
Cell Death Morphology Necrosis Apoptosis
DNA Fragmentation Large fragments (100-200 kbp) Oligonucleosomal-sized fragments
Gene Expression Greater and earlier increase in c-jun, c-fos, c-myc mRNA Less pronounced increase in c-jun, c-fos, c-myc mRNA
Mitochondrial Events Early and significant changes in membrane potential; no cytochrome c release Later changes in membrane potential; release of cytochrome c
HSP90 Involvement Inhibition of HSP90 shifts cell death to apoptosis Not reported as a primary determinant

Data sourced from multiple studies investigating differential cell death in FM3A cell lines. nih.govnih.govoup.com

Role of DNA Damage and Double-Strand Breaks

A primary mechanism of FdUrd-induced cytotoxicity is the induction of significant DNA damage. nih.gov The inhibition of thymidylate synthase by FdUrd creates a severe imbalance in the intracellular deoxyribonucleoside triphosphate (dNTP) pools. nih.govoup.com This imbalance directly leads to the formation of DNA double-strand breaks (DSBs), which are among the most lethal forms of DNA damage. nih.govnih.gov Unlike single-strand breaks, which can be repaired relatively easily using the intact complementary strand as a template, DSBs are more challenging for the cell to repair accurately and can trigger cell death pathways if left unresolved. nih.govyoutube.com

Furthermore, FdUrd can impair the cell's ability to repair DNA damage. Studies in human colon cancer cells have demonstrated that FdUrd decreases the repair of radiation-induced DNA double-strand breaks. nih.gov This inhibition of DSB repair potentiates the cytotoxic effects of the compound. The accumulation of unrepaired DSBs is a critical signal that can lead to the activation of cell death programs. nih.govnih.gov The formation of these breaks is a direct consequence of the dNTP pool imbalance and is a pivotal event upstream of subsequent cell death signaling. nih.gov

Cellular Checkpoints and Response to FdUrd-Induced DNA Damage

In response to the DNA double-strand breaks induced by FdUrd, eukaryotic cells activate complex signaling pathways known as DNA damage checkpoints. nih.govnih.gov These checkpoints are crucial surveillance systems that temporarily halt cell cycle progression, providing the cell with time to repair the damage before it is passed on to daughter cells. rndsystems.comfrontiersin.org The key regulators of the response to DSBs are the ATM (ataxia telangiectasia, mutated) and ATR (ATM and Rad3-related) protein kinases. rndsystems.com

Upon detection of FdUrd-induced DSBs, these kinases initiate a signaling cascade that enforces cell cycle arrest at the G1, S, or G2/M phases. rndsystems.comyoutube.com The G2/M checkpoint is particularly important to prevent cells with damaged chromosomes from entering mitosis. frontiersin.org This arrest is mediated by the inhibition of the CDK1-activation network. frontiersin.org For instance, checkpoint activation leads to the inhibitory phosphorylation of key cell cycle regulators like Cdc25C, a phosphatase required for CDK1 activation. frontiersin.org This prevents the onset of mitosis until the DNA damage is resolved. frontiersin.org If the damage is too severe to be repaired, these checkpoint mechanisms can pivot from promoting survival to initiating programmed cell death. rndsystems.com

Table 2: Key Mediators in the DNA Damage Response to FdUrd

Protein/Process Function Implication in FdUrd-Induced Damage
ATM/ATR Kinases Primary sensors and signal transducers for DNA double-strand breaks. rndsystems.com Activated by FdUrd-induced DSBs to initiate downstream signaling. rndsystems.com
G1 Checkpoint Prevents the replication of damaged DNA. rndsystems.com Halts the cell cycle before S-phase to allow for repair.
S-Phase Checkpoint Slows the rate of DNA synthesis in response to damage. rndsystems.com Activated to manage DNA lesions during replication.
G2/M Checkpoint Prevents entry into mitosis with damaged chromosomes. frontiersin.org A critical barrier activated by FdUrd to stop segregation of broken chromosomes. frontiersin.org
p53 A tumor suppressor that mediates cell cycle arrest or apoptosis. youtube.com Activated by ATM/ATR signaling to contribute to cell fate decisions.

This table summarizes the general roles of checkpoint proteins which are activated in response to the type of DNA damage induced by FdUrd. rndsystems.comfrontiersin.orgyoutube.com

Intracellular Acidification and Endonuclease Activity

A key event in the cell death pathway induced by FdUrd is the alteration of the intracellular pH. Research has shown that cells treated with FdUrd undergo intracellular acidification prior to the onset of cell death. nih.gov This acidic environment is crucial for the activity of specific enzymes responsible for DNA degradation. nih.gov

In studies on mouse mammary tumor cells, a novel endonuclease, named "endonuclease S," was isolated from FdUrd-treated cells. nih.gov This endonuclease is believed to play a significant role in the DNA fragmentation observed during FdUrd-induced cell death, and its activity is enhanced in the acidic intracellular environment. nih.gov The link between acidification and cell death is further supported by the finding that protease inhibitors can block not only FdUrd-induced cell death and DNA fragmentation but also the preceding intracellular acidification. nih.gov This indicates that proteases act upstream of the acidification step, suggesting a regulated cascade of events where protease activation leads to a decrease in intracellular pH, which in turn activates endonucleases that degrade DNA. nih.gov

Mitochondrial Dynamics and Cell Death Morphology

Mitochondria are central players in determining the fate of a cell following FdUrd treatment, and their response differs depending on whether the cell undergoes necrosis or apoptosis. nih.govoup.com Mitochondria are highly dynamic organelles that undergo constant fission (division) and fusion, processes that are critical in the regulation of cell death. nih.govnih.gov

In the necrotic cell death observed in F28-7 cells, FdUrd induces changes to the mitochondrial membrane potential that are both greater in magnitude and occur earlier than in cells undergoing apoptosis. nih.govoup.com However, this necrotic pathway does not involve the release of the pro-apoptotic factor cytochrome c from the mitochondria. nih.govoup.com In contrast, the apoptotic pathway in F28-7-A cells is characterized by the release of cytochrome c. nih.govoup.com

Generally, mitochondrial dynamics are profoundly altered during cell death. researchgate.net Mitochondrial fission often increases, leading to fragmentation of the mitochondrial network. researchgate.net This fragmentation can facilitate mitochondrial outer membrane permeabilization (MOMP), which allows for the release of pro-apoptotic factors like cytochrome c. researchgate.net The structural changes in mitochondria, influenced by the balance of fission and fusion proteins, are therefore critical early events that can dictate the specific morphology and pathway of cell death initiated by FdUrd. nih.govresearchgate.net

Mechanisms of Cellular Resistance to 5 Fluoro 2 Deoxyuridine

Alterations in FdUrd Metabolic Pathways

The cytotoxic effects of FdUrd are dependent on its intracellular conversion to the active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). patsnap.com Disruptions in the metabolic pathways responsible for this conversion can lead to a significant decrease in drug efficacy and the development of resistance.

Attenuated Anabolic Metabolism to FdUMP

Resistance to FdUrd can be mediated by a reduction in the anabolic conversion of the drug to its active form, FdUMP. oaepublish.com This active metabolite is a potent inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. patsnap.com When the metabolic activation of FdUrd is impaired, insufficient levels of FdUMP are produced to effectively inhibit TS, thereby allowing cancer cells to continue proliferating. oaepublish.comspandidos-publications.com Studies have shown that in some resistant cell lines, the synthesis of FdUMP from 5-fluorouracil (B62378) (a related compound) is decreased. spandidos-publications.com The conversion of FdUrd to FdUMP is a critical step for its cytotoxic activity. nih.govresearchgate.net

Deficiency or Reduced Activity of Thymidine (B127349) Kinase

Thymidine kinase (TK) is a key enzyme responsible for the phosphorylation of FdUrd to FdUMP. patsnap.com A deficiency or reduced activity of TK can severely impair the activation of FdUrd, leading to drug resistance. aacrjournals.org Research has demonstrated that cells with a loss of functional TK1, a specific isoform of thymidine kinase, exhibit significant resistance to FdUrd. aacrjournals.org This resistance is attributed to the inability of the cells to efficiently convert FdUrd to FdUMP, which is necessary for both inhibiting thymidylate synthase and for incorporation into DNA as this compound-5'-triphosphate (FdUTP). aacrjournals.org In some human colon carcinoma cell lines, however, the activity of thymidine kinase was not significantly different between sensitive and FdUrd-resistant cells, suggesting that other resistance mechanisms may be at play in those specific cases. nih.govtandfonline.com

Modulation of Target Enzyme Thymidylate Synthase (TS)

Thymidylate synthase (TS) is the primary target of FdUrd's active metabolite, FdUMP. patsnap.com Alterations in the expression, activity, or structure of TS can significantly impact the sensitivity of cancer cells to FdUrd.

Elevated Expression or Activity of TS

An increase in the cellular levels or activity of thymidylate synthase is a well-established mechanism of resistance to FdUrd. oaepublish.comnih.gov Higher levels of TS mean that more FdUMP is required to achieve the same level of enzyme inhibition, effectively rendering the drug less potent. oaepublish.com Studies have shown that FdUrd-resistant human cell lines can exhibit a significant increase in the cellular level of TS, with some variants showing up to an 80-fold increase. nih.gov This overproduction of TS can be a result of various regulatory mechanisms, including increased transcription and translational derepression. oaepublish.comacs.org While a direct correlation between TS concentration and FdUrd sensitivity is not always observed across different cell lines, elevated TS activity remains a significant factor in resistance. nactem.ac.uknih.gov In some cases, the increased TS activity in resistant tumors recovers rapidly after initial inhibition by fluoropyrimidines. nactem.ac.uk

Gene Amplification of TS

A key mechanism leading to the overexpression of thymidylate synthase is the amplification of the TS gene. nih.gov Research has demonstrated that in FdUrd-resistant human cell lines, the overproduction of TS protein is accompanied by a corresponding increase in TS mRNA levels and a significant amplification of the TS structural gene, in some cases up to 100-fold. nih.gov This gene amplification provides the cell with more templates for producing TS, leading to sustained high levels of the enzyme and consequently, a high degree of resistance to FdUrd. nih.govdoi.org This mechanism has been identified as a significant contributor to fluoropyrimidine resistance. acs.org

Increased TS Nuclear Localization

Data Tables

Table 1: Research Findings on Alterations in FdUrd Metabolic Pathways

FindingCell Line/ModelImplication for Resistance
Attenuated anabolic metabolism to FdUMPGeneral cancer cell modelsReduced production of the active drug metabolite leads to decreased TS inhibition. oaepublish.com
Loss of functional Thymidine Kinase 1 (TK1)DLD1 human colorectal cancer cellsConfers severe FdUrd resistance due to impaired phosphorylation of FdUrd to FdUMP. aacrjournals.org
No significant difference in TK activityHCT-8 human colon carcinoma cellsSuggests other mechanisms, such as impaired transport, may be dominant in this cell line. nih.govtandfonline.com

Table 2: Research Findings on Modulation of Thymidylate Synthase (TS)

FindingCell Line/ModelImplication for Resistance
26- to 80-fold increase in cellular TS levelsHEp-2 human cell line variantsOverproduction of the target enzyme requires higher concentrations of FdUMP for inhibition. nih.gov
100-fold increase in TS mRNA and gene amplificationHEp-2 human cell line variantsProvides a sustained mechanism for TS overproduction. nih.gov
Increased TS nuclear localizationGeneral cancer cell modelsConcentrates TS in the nucleus, potentially outcompeting FdUMP at the site of DNA synthesis. oaepublish.com
Production of an altered structural form of TSHCT 116 human colon tumor cell lineVariant TS has reduced affinity for FdUMP, leading to innate resistance. nih.gov

TSER*3R Polymorphism and TS Activity

Genetic variations in the thymidylate synthase gene (TYMS) can significantly influence its expression levels and, consequently, cellular resistance to TS inhibitors. A well-documented polymorphism exists in the 5'-untranslated promoter enhancer region (TSER) of the TYMS gene, which contains a variable number of tandem repeats (VNTR) of a 28-base pair sequence. nih.gov The most common variants are a double repeat (2R) and a triple repeat (3R).

The presence of the 3R allele, particularly in a homozygous state (3R/3R), is associated with higher transcriptional activity, leading to increased production of TS mRNA and protein. nih.gov This elevated baseline level of TS means that a higher concentration of the inhibitory drug is required to achieve a therapeutic effect. Studies in metastatic gastrointestinal cancer have shown that patients with a 2R/3R genotype may be more sensitive to fluoropyrimidine-based regimens compared to those with a 3R/3R genotype. nih.gov The 3R allele results in increased protein production, which is a critical factor for DNA precursor synthesis and can contribute to resistance. nih.gov

Table 1: TSER Genotype and Clinical Response to 5-FU Regimen in Metastatic Gastrointestinal Cancer

TSER GenotypeClinical Response RateMedian Time to Progression (Months)
2R/2R 33.3%3
2R/3R 73.3%6
3R/3R 47.6%4
Data adapted from a study on 64 evaluable patients with metastatic gastric or colorectal cancer. nih.gov

Dysregulation of Programmed Cell Death Pathways

The ultimate goal of chemotherapy is to induce programmed cell death, or apoptosis, in cancer cells. Resistance to this compound can arise when these cell death pathways are dysregulated. oaepublish.com Cancer cells can develop mechanisms to evade apoptosis, thereby surviving despite the drug-induced damage. nih.govnih.gov

One common mechanism is the overexpression of anti-apoptotic proteins, such as B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-XL). nih.goviiarjournals.org These proteins block the signaling cascade that leads to apoptosis. Furthermore, the cellular response to DNA damage is critical. Some resistant cell lines possess intact cell cycle checkpoints that can arrest cell division in response to the drug, allowing time for DNA repair and cell survival. aacrjournals.org In contrast, sensitive cells may have defective checkpoints, causing them to proceed through the cell cycle with damaged DNA, leading to mitotic catastrophe and cell death. aacrjournals.org The specific molecular pathways of cell death induced by this compound, including the activation of key executioner proteins like caspase-3 and the release of cytochrome c from mitochondria, can vary between sensitive and resistant cell strains. nih.gov

Impaired Drug Transport

For this compound to be effective, it must first enter the cancer cell. Impaired transport across the cell membrane is a direct mechanism of resistance. nih.gov This can involve either a reduction in the proteins responsible for drug influx or an increase in the activity of efflux pumps that actively expel the drug from the cell. nih.gov

Members of the ATP-binding cassette (ABC) transporter family, specifically the multidrug resistance-associated protein 5 (MRP5), have been implicated in resistance to fluoropyrimidines. researchgate.net Studies in pancreatic adenocarcinoma cell lines have demonstrated a significant correlation between higher MRP5 mRNA expression and reduced cellular sensitivity to 5-Fluorouracil. researchgate.net Overexpression of MRP5 in cancer cells results in decreased intracellular accumulation of the drug and its metabolites, thereby reducing its cytotoxic effects. researchgate.net

Salvage Pathways circumventing TS inhibition

The primary mechanism of action for this compound is the inhibition of TS, which blocks the de novo synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA. nih.gov However, cells possess an alternative route for generating dTMP known as the salvage pathway. This pathway utilizes pre-formed thymidine from the cellular environment, converting it to dTMP through the action of the enzyme thymidine kinase. nih.gov

In the context of drug resistance, cancer cells can upregulate this salvage pathway to bypass the TS inhibition completely. nih.gov By producing sufficient dTMP through this alternative route, the cells can continue DNA synthesis and proliferation, rendering the de novo pathway blockade by this compound ineffective. nih.gov This mechanism has been identified in 5-Fluorouracil-resistant colon cancer cells, which exhibit increased dTMP synthesis via the salvage pathway. nih.gov

Cross-Resistance Patterns with 5-Fluorouracil (5-FU)

The patterns of cross-resistance between this compound (FdUrd) and the related compound 5-Fluorouracil (5-FU) are not always reciprocal and can depend on the specific resistance mechanism. nih.govnih.gov In studies using a human colon carcinoma cell line where resistance to FdUrd was caused by impaired drug transport, the cells remained sensitive to 5-FU. nih.gov Conversely, 5-FU resistant cells in the same model were found to be fully cross-resistant to FdUrd. nih.gov

However, in other experimental models, the pattern can differ. In mouse mammary adenocarcinoma cells that developed resistance through overproduction of the target enzyme TS, a moderate cross-resistance to FdUrd was observed, while the cross-resistance to 5-FU was significantly lower. nih.gov This indicates that the molecular basis of resistance is a critical determinant of the cross-resistance profile.

Table 2: Example of Asymmetrical Cross-Resistance in HCT-8 Human Colon Carcinoma Cells

Cell LinePrimary ResistanceED50 to FdUrd (µM)ED50 to 5-FU (µM)Cross-Resistance Status
FdUrd-Resistant 700-fold to FdUrd>0.003 (Resistant)2.1Sensitive to 5-FU
5-FU-Resistant Resistant to 5-FU0.003>2.1 (Resistant)Cross-resistant to FdUrd
ED50 represents the effective dose for 50% inhibition. Data from Sobrero et al., 1990. nih.gov

Investigational Strategies to Circumvent 5 Fluoro 2 Deoxyuridine Resistance

Biochemical Modulation of FdUrd Activity

Biochemical modulation aims to potentiate the cytotoxic effects of FdUrd by altering its metabolism, interaction with its target enzyme, or the cellular environment. Key strategies include co-administration with other agents that can influence these pathways.

Co-administration with Folate Analogs (e.g., Leucovorin)

The co-administration of FdUrd with folate analogs, such as Leucovorin (LV), is a well-established strategy to enhance its antitumor activity. The primary mechanism of FdUrd involves the inhibition of thymidylate synthase (TS) by its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). This inhibition is significantly stabilized in the presence of a reduced folate cofactor, 5,10-methylenetetrahydrofolate (5,10-CH2THF).

Leucovorin serves as a precursor to 5,10-CH2THF, thereby increasing the intracellular pool of this cofactor. This leads to the formation of a more stable ternary complex between FdUMP, TS, and 5,10-CH2THF. The stabilization of this complex results in a more prolonged and potent inhibition of TS, which can help overcome resistance mediated by increased TS expression or activity. Preclinical studies in human colorectal cancer cell lines and various animal tumor models have demonstrated that the modulation of FdUrd by leucovorin is more potent than that of 5-fluorouracil (B62378) (5-FU).

Inhibition of FdUrd Catabolism (e.g., by DPD inhibitors)

The catabolism of fluoropyrimidines, including FdUrd, is primarily mediated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). High levels of DPD activity can lead to rapid degradation of the drug, reducing its bioavailability and therapeutic efficacy, thereby contributing to resistance.

Inhibiting DPD is a key strategy to increase the systemic exposure to FdUrd. DPD inhibitors work by preventing the breakdown of FdUrd into inactive metabolites. This leads to a higher and more sustained concentration of the active drug available for conversion to FdUMP and subsequent inhibition of thymidylate synthase. Several DPD-inhibiting fluoropyrimidine drugs have been developed to improve the pharmacology of fluoropyrimidines, offering the potential for enhanced antitumor effects, particularly in tumors with high DPD activity.

Modulation of Endogenous Uridine (B1682114) Levels

Endogenous levels of nucleosides, such as uridine and deoxyuridine, can influence the efficacy of and resistance to FdUrd. High levels of endogenous uridine can compete with fluoropyrimidines for cellular uptake and metabolic activation, potentially reducing their cytotoxic effects. Conversely, strategic modulation of these levels is being investigated to enhance FdUrd's therapeutic window.

One approach involves the use of uridine for "rescue" from toxicity. Studies in animal models have shown that uridine administration can protect against the lethal toxicity of high-dose fluorouracil, a precursor of FdUrd. This suggests a potential strategy to allow for higher, more effective doses of FdUrd while mitigating systemic toxicity.

Furthermore, research has indicated that the addition of deoxyuridine can help reverse 5-FU resistance in cancer cells. In 5-FU-resistant gastric cancer cells, which have a reduced ability to form the inhibitory ternary complex with TS, the addition of deoxyuridine was found to promote the formation of this complex and restore sensitivity to the drug. This suggests that modulating the balance of endogenous nucleosides could be a viable strategy to circumvent certain mechanisms of FdUrd resistance.

Combinatorial Approaches with Other Chemotherapeutic Agents

Combining FdUrd with other chemotherapeutic agents that have different mechanisms of action is a promising strategy to overcome resistance and achieve synergistic antitumor effects.

Platinum derivatives, such as cisplatin (B142131) and oxaliplatin (B1677828), are a class of chemotherapy drugs that induce cell death by causing DNA damage. The combination of FdUrd with these agents has been explored to exploit potential synergistic interactions. Preclinical and clinical studies have provided a rationale for this combination.

In a phase I study, the co-administration of floxuridine (B1672851) (FdUrd) and cisplatin via continuous infusion was found to be a compatible and feasible treatment regimen. Another study investigating the hepatic arterial infusion of FdUrd and cisplatin for colorectal cancer liver metastases reported a high response rate of 52%, with four patients achieving a complete disappearance of liver metastases. This suggests a significant antitumor effect from the combination. The synergistic effect of oxaliplatin with 5-fluorouracil and leucovorin is well-documented, providing a strong basis for its combination with FdUrd as well.

Table 1: Clinical Findings on FdUrd and Platinum Derivative Combinations

Study FocusKey Findings
Phase I Study of Floxuridine and Cisplatin InfusionEstablished compatibility and determined the optimal dose rate for the combination.
Hepatic Arterial Infusion of Floxuridine and CisplatinResulted in a 52% overall response rate in patients with colorectal cancer liver metastases.

N-phosphonacetyl-L-aspartate (PALA) is an inhibitor of the enzyme aspartate transcarbamylase, which plays a key role in the de novo synthesis of pyrimidines. By blocking this pathway, PALA can deplete the intracellular pools of uridine and cytidine (B196190) nucleotides. This depletion is thought to enhance the activity of fluoropyrimidines like FdUrd.

The rationale behind this combination is that by inhibiting the de novo synthesis of pyrimidines, cancer cells may become more reliant on the salvage pathway for nucleotide synthesis. This can lead to an increased incorporation of FdUrd's active metabolites into DNA and RNA, as well as a more potent inhibition of thymidylate synthase due to reduced competition from endogenous nucleotides.

A study in a murine colon carcinoma model demonstrated that PALA improved the antitumor activity of both cisplatin and FdUrd when used alone. However, the most significant effect was observed with the triple combination of PALA, FdUrd, and cisplatin, which resulted in a 66% complete tumor regression. This highlights the potential of PALA to biochemically modulate and enhance the efficacy of FdUrd-based combination therapies.

Table 2: Investigational Agent and its Mechanism of Action

Investigational AgentMechanism of Action
LeucovorinIncreases intracellular levels of 5,10-CH2THF, stabilizing the FdUMP-TS complex.
DPD InhibitorsPrevent the catabolic degradation of FdUrd, increasing its bioavailability.
Uridine/DeoxyuridineModulate endogenous nucleoside pools to potentially reduce toxicity or reverse resistance.
Platinum Derivatives (e.g., Cisplatin)Induce DNA damage, leading to synergistic cytotoxicity with FdUrd.
N-phosphonacetyl-L-aspartate (PALA)Inhibits de novo pyrimidine (B1678525) synthesis, enhancing FdUrd's metabolic effects.
Combination with Interferons

The combination of this compound (FUdR) and its derivatives with interferons (IFNs) has been explored as a strategy to enhance antitumor activity. The biological activity of doxifluridine (B1684386) (5'-dFUrd), a derivative of FUdR, is dependent on its intracellular conversion to 5-fluorouracil (5-FU) by the enzyme pyrimidine phosphorylase. nih.gov Research on eight human colorectal cancer cell lines demonstrated that interferon-alpha 2a (IFN-alpha) enhanced the toxicity of 5'-dFUrd in five of the cell lines. nih.gov This potentiation was associated with an IFN-alpha-induced, dose-dependent increase in cytoplasmic pyrimidine phosphorylase activity. nih.gov In the cell lines where IFN-alpha did not potentiate the effect of 5'-dFUrd, there was no corresponding change in pyrimidine phosphorylase activity. nih.gov This suggests that IFN-alpha may enhance the efficacy of 5'-dFUrd by stimulating its conversion to the active form, 5-FU. nih.gov

Further studies have examined the effects of combining interferon-beta (hIFN-beta) with 5-FU on the growth of esophageal cancer cells. The growth of these cells was inhibited by hIFN-beta in a manner dependent on both dose and time. When esophageal cancer cells were treated with 5-FU in the presence of a low concentration of hIFN-beta, the effectiveness of 5-FU was significantly enhanced. This suggests that combination therapy with interferons and fluoropyrimidines could be a beneficial treatment strategy. researchgate.net

A phase I clinical study evaluated the combination of doxifluridine and interferon-alpha-2a in patients with advanced gastrointestinal or breast cancer. The study aimed to determine the maximum tolerated dose of this combination. The results indicated that the combination was well-tolerated at the doses administered, suggesting that this combination could be further explored in larger clinical trials. nih.gov

Combination with Protease Inhibitors and their Effects on dNTP Imbalance and Cell Death

The molecular mechanisms of cell death induced by this compound (FUdR) involve the induction of an imbalance in the intracellular deoxyribonucleoside triphosphate (dNTP) pools, which subsequently leads to DNA double-strand breaks and cell death. nih.govnih.gov The inhibition of thymidylate synthase by FUdR is a primary cause of this dNTP pool imbalance. nih.gov

Research has shown that protease inhibitors can block the downstream effects of FUdR-induced dNTP imbalance. In studies with mouse mammary tumor FM3A cells, protease inhibitors such as TLCK, TPCK, PMSF, p-APMSF, Pefabloc SC, and Z-Asp-CH2-DCB were found to prevent intracellular acidification, DNA fragmentation, and ultimately, FUdR-induced cell death. nih.gov However, these inhibitors did not affect the dNTP pool imbalance itself. nih.gov These findings suggest that proteases are involved in the cell death pathway at a point downstream of the dNTP pool imbalance but upstream of intracellular acidification. nih.gov

The imbalance in dNTP levels is a critical factor for maintaining genome stability, as distortions in the ratios of dNTPs can lead to errors during DNA replication. mdpi.com In some cellular contexts, FUdR treatment can lead to different forms of cell death, such as necrosis or apoptosis. nih.gov For instance, in the F28-7 cell strain, FUdR induced necrosis characterized by DNA cleavage into large fragments, while in the mutant F28-7-A strain, it induced apoptosis with DNA cleavage into smaller, oligonucleosomal-sized fragments. nih.gov The intensity of intracellular signals, such as the expression of c-jun, c-fos, and c-myc genes, and caspase-3 like protease activity, was greater and occurred earlier in the cells undergoing necrosis. nih.gov

Combination with 5-Aza-2-deoxycytidine (5-Aza-CdR) and Epigenetic Modulation

The combination of this compound with agents that modulate epigenetic processes, such as 5-Aza-2'-deoxycytidine (5-Aza-CdR or decitabine), represents another strategy to overcome drug resistance. 5-Aza-CdR is a DNA methyltransferase inhibitor that can induce DNA hypomethylation. nih.govnih.gov DNA methylation is an epigenetic mechanism that regulates gene transcription, and its alteration is a common feature in cancer. nih.gov

By inhibiting DNA methyltransferases, 5-Aza-CdR can lead to the re-expression of silenced tumor suppressor genes. nih.gov The combination of a DNA hypomethylating agent like 5-Aza-CdR with a histone deacetylase inhibitor has been shown to produce synergistic anticancer activity. nih.gov Research has demonstrated that exposure to decitabine (B1684300) can cause significant changes in DNA methylation, affecting genes and pathways involved in cell differentiation, development, and signaling. researchgate.net

The rationale for combining FUdR with 5-Aza-CdR is to leverage the epigenetic modulating effects of 5-Aza-CdR to potentially re-sensitize resistant cancer cells to the cytotoxic effects of FUdR. By altering the epigenetic landscape, 5-Aza-CdR may restore the expression of genes that are critical for FUdR-induced cell death pathways.

Development of Novel this compound Prodrugs and Analogs

Strategies for Enhanced Delivery and Activation

To improve the therapeutic index of this compound (FUdR), various prodrug and analog strategies are being investigated. These approaches aim to enhance drug delivery to tumor tissues and control its activation, thereby increasing efficacy while minimizing systemic toxicity.

Phosphoramidate (B1195095) Prodrugs (e.g., NUC-3373)

NUC-3373 is a phosphoramidate prodrug of FUdR designed to overcome the limitations of conventional fluoropyrimidine chemotherapies like 5-fluorouracil (5-FU). st-andrews.ac.uknih.gov This transformation aims to improve the safety and efficacy profile of the drug. st-andrews.ac.uk NUC-3373 is designed to generate higher intracellular levels of the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FdUMP), compared to 5-FU. st-andrews.ac.uknih.govnih.gov

FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in DNA synthesis and cell survival. st-andrews.ac.uknucana.com By generating more FdUMP, NUC-3373 leads to a more potent inhibition of TS, causing DNA misincorporation, cell cycle arrest, and DNA damage. nih.gov Unlike 5-FU, the cytotoxic effects of NUC-3373 can be rescued by the addition of exogenous thymidine (B127349), highlighting its specific mechanism of inducing "thymineless death". nih.gov

The design of NUC-3373 allows it to bypass the need for activation by thymidine kinase and makes it insensitive to degradation by phosphorolytic enzymes. st-andrews.ac.uk This targeted delivery and activation mechanism is intended to reduce the formation of toxic metabolites associated with 5-FU, such as those that cause myelosuppression and gastrointestinal inflammation. nih.govnucana.com Preclinical and early clinical data suggest that NUC-3373 has a favorable safety profile and demonstrates promising anti-tumor activity. st-andrews.ac.uk

Radiation-Activated Prodrugs

Radiation-activated prodrugs (RAPs) of FUdR are designed to be activated specifically within the tumor microenvironment by ionizing radiation. nih.gov This approach aims to achieve localized release of the active drug, thereby enhancing its antitumor effect while minimizing systemic toxicity. nih.govosti.gov

Several 3-substituted 5-fluorodeoxyuridine derivatives have been synthesized and evaluated for their potential as RAPs. osti.gov Compounds with a 2-oxo group in the substituent have been shown to undergo radiolytic reduction, leading to the release of FUdR in high yields under anoxic conditions. osti.gov In vitro studies have demonstrated that while these prodrugs are less cytotoxic than FUdR itself, their cytotoxicity is significantly enhanced by X-irradiation under hypoxic conditions. osti.gov

The development of RAPs has also explored the use of different linkers and activating moieties. For instance, a 2-oxoalkyl linker was designed to create a more efficient prodrug. Other approaches have incorporated structures like indolequinone, which can be activated by both enzymatic and radiolytic reduction. nih.gov These strategies aim to improve the efficiency of drug release in a dose-dependent manner upon irradiation. acs.org

While in vivo studies have shown that 5-FU can be released from its prodrugs in response to radiation, achieving therapeutic efficacy remains a challenge. acs.org Ongoing research focuses on optimizing the design of these prodrugs to improve their activation and therapeutic potential. acs.orgnih.gov

Lipophilic Derivatives for Liposomal Encapsulation

To address challenges with the delivery of the hydrophilic drug this compound (FdUrd), researchers have synthesized lipophilic prodrugs to facilitate their incorporation into liposomes. tandfonline.comnih.gov This strategy aims to improve the drug's pharmacokinetic properties and enable a sustained release. tandfonline.com

Two such derivatives are 5'-O-palmitoyl-5-fluoro-2'-deoxyuridine (5'-O-palm-FUdR) and 3',5'-O-dipalmitoyl-5-fluoro-2'-deoxyuridine (3',5'-O-dipalm-FUdR). tandfonline.comnih.gov These were prepared by reacting FdUrd with palmitic acid chloride in dimethylacetamide. nih.gov The resulting lipophilic prodrugs were then incorporated into liposomes composed of egg phosphatidylcholine, stearylamine, cholesterol, and alpha-tocopherol. nih.gov The incorporation of these prodrugs into positively charged liposomes was found to be quantitative and stable, resulting in the formation of homogeneous bilayer vesicles. tandfonline.comresearchgate.net

Studies have shown that these liposomal formulations of FdUrd derivatives are significantly more active against murine colon 38 carcinoma compared to the free drug. nih.gov In vivo testing against mammary carcinoma, Lewis lung carcinoma, and L1210 leukemia demonstrated that the liposome-incorporated prodrugs were effective at concentrations 20 to 75 times lower than unmodified FdUrd. tandfonline.com It is suggested that the cytostatic effect of these preparations is due to the altered pharmacokinetic properties of the derivatives and the sustained release provided by the liposomes. tandfonline.com

DerivativeLiposome CompositionVesicle DiameterMaximum Incorporation
5'-O-palm-FUdREgg phosphatidylcholine/stearylamine/cholesterol/alpha-tocopherol (10:1:2:0.05 molar ratio) nih.gov75 nm nih.gov200 μg per mg egg phosphatidylcholine tandfonline.comresearchgate.net
3',5'-O-dipalm-FUdREgg phosphatidylcholine/stearylamine/cholesterol/alpha-tocopherol (10:1:2:0.05 molar ratio) nih.gov75 nm nih.gov90 μg per mg egg phosphatidylcholine tandfonline.comresearchgate.net

Oligonucleotide Prodrugs of FdUrd

Another approach to enhance the delivery and efficacy of FdUrd is through its incorporation into oligonucleotide prodrugs. This strategy involves integrating FdUrd into DNA hybrid strands, which can then be attached to a delivery vehicle, such as gold nanoparticles. nih.gov This method allows for precise drug loading and the potential for targeted delivery. nih.gov

In one study, FdUrd was integrated into DNA hybrid strands that were then used to decorate gold nanoparticles. nih.gov This nanoparticle system was also designed to carry another chemotherapeutic agent, doxorubicin, which intercalated into the duplex regions of the DNA. nih.gov This co-delivery system demonstrates the versatility of using oligonucleotide structures to create complex, multi-drug delivery platforms. nih.govnih.gov

Targeted Delivery Systems for FdUrd

Solid Lipid Nanoparticles for Brain Targeting

To overcome the limited ability of FdUrd to cross the blood-brain barrier, a lipophilic prodrug, 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine (DO-FUdR), was synthesized and incorporated into solid lipid nanoparticles (SLNs). nih.gov The DO-FUdR-SLNs were prepared using a thin-layer ultrasonication technique. nih.gov

The resulting nanoparticles had a median particle size of 76 nm, a drug loading of 29.02%, and an entrapment efficiency of 96.62%. nih.gov In vivo studies in mice showed that the brain area under the concentration-time curve for the DO-FUdR-SLN formulation was 10.97-fold higher than that of free FdUrd. nih.gov These findings suggest that SLNs can significantly improve the brain-targeting efficiency of FdUrd, making it a promising strategy for treating central nervous system disorders. nih.govnih.gov

FormulationMedian Particle SizeDrug LoadingEntrapment EfficiencyFold Increase in Brain AUC vs. FdUrd
DO-FUdR-SLN76 nm nih.gov29.02% nih.gov96.62% nih.gov10.97 nih.gov

Nanoparticle-Based Delivery

Nanoparticle-based systems offer a versatile platform for the delivery of FdUrd. Gold nanoparticles (AuNPs) have been explored as carriers for the co-delivery of FdUrd and doxorubicin. nih.gov In this system, FdUrd was integrated into DNA hybrid strands that were decorated on the AuNPs. nih.gov

To enable targeted delivery, affibody molecules that target the HER2 receptor were coupled to the DNA hybrid strands on the surface of the AuNPs. nih.gov These dual-drug-containing nanoparticles, referred to as Dox@affi-F/AuNPs, were shown to have a higher inhibitory effect on HER2-overexpressing breast cancer cells compared to a simple mixture of the two drugs. nih.govnih.gov Mechanistic studies indicated that this nanoparticle formulation achieved a synergistic antitumor effect by promoting apoptosis. nih.govnih.gov

Antibody-Targeted Liposomes

The attachment of tumor-specific antibodies to the surface of liposomes containing FdUrd or its prodrugs is a strategy to further enhance antitumor activity. tandfonline.com While specific studies on antibody-targeted liposomes for FdUrd are not detailed in the provided context, the general principle involves using antibodies to direct the liposomes to specific antigens on the surface of tumor cells. This approach aims to increase the concentration of the drug at the tumor site, thereby improving efficacy and potentially reducing systemic toxicity. The concept of using antibodies to target liposomes to the blood-brain barrier has also been explored, which could have implications for the delivery of FdUrd to brain tumors. nih.gov

Hepatic Arterial Infusion (HAI) for Localized Delivery

Hepatic arterial infusion (HAI) is a localized delivery method that has been used for FdUrd (also known as floxuridine) in the treatment of liver metastases, particularly from colorectal carcinoma. nih.govoncobites.blognih.gov This technique takes advantage of the fact that liver tumors derive most of their blood supply from the hepatic artery, whereas healthy liver tissue is primarily supplied by the portal vein. oncobites.blog

FdUrd is considered an ideal agent for HAI due to its short half-life and high rate of extraction by the liver, which minimizes systemic exposure and toxicity. oncobites.blogaacrjournals.org The drug is typically administered using an implantable pump. nih.gov Clinical trials have shown that HAI of FdUrd can lead to a significant improvement in survival rates for patients with unresectable liver metastases compared to no treatment or systemic chemotherapy. nih.gov For instance, one randomized trial reported a 1-year survival rate of 64% in the HAI group versus 44% in the control group, with a median survival of 15 months versus 11 months, respectively. nih.gov

ParameterHAI of FdUrdControl Group
1-Year Survival Rate64% nih.gov44% nih.gov
2-Year Survival Rate23% nih.gov13% nih.gov
Median Survival15 months nih.gov11 months nih.gov

Preclinical and Research Models in Fdurd Studies

In Vitro Cellular Models

In vitro models are fundamental in FdUrd research, providing controlled environments to investigate cellular and molecular responses to the drug.

Colorectal Cancer Cell Lines (e.g., HCT-8, HT29, SW620, DLD-1, HCT116)

Colorectal cancer cell lines are among the most widely used models for studying FdUrd, reflecting its clinical use in treating this malignancy.

HCT-8: Studies with the HCT-8 human colon carcinoma cell line have been instrumental in understanding mechanisms of resistance to FdUrd. Research has shown that resistance in HCT-8 cells can be attributed to a defect in the facilitated diffusion of the nucleoside into the cell. nih.gov Resistant HCT-8 cells demonstrated a 700-fold increase in resistance to FdUrd and cross-resistance to other nucleoside analogues. nih.gov While the activity of key enzymes like FdUrd kinase was only slightly lower in resistant cells, they failed to accumulate 5-fluoro-2'-deoxyuridylate (FdUMP), the active metabolite, at FdUrd concentrations that led to significant accumulation in sensitive cells. nih.gov This points to impaired transport as a primary resistance mechanism. nih.gov

HT29 and SW620: The differential sensitivity of HT29 and SW620 cells to FdUrd has provided insights into the role of cell cycle checkpoints. HT29 cells, which are more sensitive to FdUrd, exhibit a defective S-phase checkpoint, allowing them to continue DNA synthesis during drug treatment. aacrjournals.orgaacrjournals.org This leads to an accumulation of cdc25A, premature mitotic entry, and ultimately, cell death. aacrjournals.orgaacrjournals.org In contrast, the more resistant SW620 cells possess an intact S-phase checkpoint, inducing cdc25A degradation and arresting the cell cycle in response to FdUrd-induced DNA damage. aacrjournals.orgaacrjournals.org Further studies have shown that transducing SW620 cells with the HPV16-E7 gene, which dysregulates S-phase progression, increases their sensitivity to FdUrd-mediated radiosensitization. nih.govnih.gov

HCT116: Research on the HCT116 cell line has explored acquired resistance to fluoropyrimidines. A 5-FU-resistant HCT116 cell line was found to be cross-resistant to FdUrd. nih.gov

Cell LineKey Research Findings in FdUrd Studies
HCT-8Primary resistance mechanism identified as defective facilitated diffusion of FdUrd, leading to reduced intracellular accumulation of FdUMP. nih.gov
HT29High sensitivity to FdUrd linked to a defective S-phase checkpoint, leading to cdc25A accumulation and premature mitotic entry. aacrjournals.orgaacrjournals.org
SW620Relative resistance to FdUrd attributed to an intact S-phase checkpoint that induces cell cycle arrest. aacrjournals.orgaacrjournals.org
HCT116Demonstrated cross-resistance to FdUrd in cells with acquired resistance to 5-fluorouracil (B62378). nih.gov

Leukemia Cell Lines (e.g., L1210)

The L1210 mouse leukemia cell line has been a valuable tool in elucidating the fundamental mechanisms of FdUrd's cytotoxic action.

L1210: Early studies using L1210 cells were crucial in demonstrating the internucleotide incorporation of FdUrd into DNA. nih.gov This finding suggested a new mechanism of action for the drug beyond its well-known inhibition of thymidylate synthase. nih.gov Further research with L1210 cells highlighted the importance of reduced folate cofactors for FdUrd's cytotoxicity. pnas.org The cytotoxicity of FdUrd was diminished when intracellular folate levels were depleted, providing a biochemical rationale for combination therapies. pnas.org

Cell LineKey Research Findings in FdUrd Studies
L1210Demonstrated the incorporation of FdUrd into DNA, revealing an additional cytotoxic mechanism. nih.gov Showed that FdUrd cytotoxicity is dependent on reduced folate cofactors. pnas.org

Mouse Mammary Tumor Cells (e.g., FM3A, F28-7, F28-7-A)

Mouse mammary tumor cell lines have been used to investigate the diverse modes of cell death induced by FdUrd.

FM3A and its clones (F28-7, F28-7-A): Studies on the FM3A cell line and its clones have revealed that FdUrd can induce different forms of cell death, namely apoptosis and necrosis. nih.gov In the F28-7 clone, FdUrd induced necrosis-like cell death, whereas in the F28-7-A subclone, it triggered apoptosis, characterized by the formation of apoptotic bodies and DNA laddering. nih.gov These differences were associated with variations in intracellular signaling, including caspase-3-like activity and intracellular acidification, suggesting that the cellular context can dictate the mode of FdUrd-induced cell death. nih.gov

Cell LineKey Research Findings in FdUrd Studies
FM3A (F28-7, F28-7-A)FdUrd was shown to induce either necrosis or apoptosis depending on the specific clone, highlighting the role of intracellular signaling in determining the mode of cell death. nih.gov

Spheroid and 3D Culture Systems

While specific studies focusing solely on FdUrd in spheroid and 3D culture systems are not extensively detailed in the provided context, the use of such models is a growing area in cancer research. These systems more accurately mimic the three-dimensional architecture and microenvironment of solid tumors compared to traditional monolayer cultures. They are valuable for studying drug penetration, the effects of the tumor microenvironment on drug response, and the development of resistance in a more physiologically relevant context.

In Vivo Animal Models

In vivo animal models are indispensable for evaluating the antitumor efficacy and pharmacological properties of FdUrd in a whole-organism setting.

Murine Tumor Models (e.g., Colon-26, Colon-38, EMT6 tumors, Mammary Carcinoma 13/C, Lewis Lung Carcinoma)

A variety of murine tumor models have been employed to study FdUrd's effects on tumor growth and metastasis.

Colon-26 and Colon-38: The Colon-26 adenocarcinoma model has been used to demonstrate that FdUrd has only a slight effect in reversing cancer-associated cachexia. nih.gov In the Colon-38 model, FdUrd treatment resulted in high levels of free FdUMP in the tumor and almost complete inhibition of thymidylate synthase. nih.gov However, it showed weaker antitumor activity compared to 5-fluorouracil (5-FU) alone in this model. nih.gov The combination of FdUrd with 5-fluorouridine (B13573) (FUR) resulted in more marked tumor inhibition. nih.gov

Lewis Lung Carcinoma: In the Lewis Lung Carcinoma (LLC) model, FdUrd has been shown to inhibit spontaneous metastasis. nih.gov The co-administration of FdUrd with tetrahydrouridine (B1681287) (H4Urd), a cytidine (B196190) deaminase inhibitor, led to tumor-selective formation of FdUMP compared to treatment with FdUrd alone. aacrjournals.org

Mouse Mammary Tumor: In a mouse mammary tumor model, it was observed that FdUrd is incorporated into the DNA of the tumor in vivo. nih.gov This incorporation was inhibited by thymidine (B127349), which concurrently enhanced the incorporation of the FdUrd metabolite, fluorouracil, into RNA. nih.gov

Animal ModelKey Research Findings in FdUrd Studies
Colon-26FdUrd showed only a slight effect on reversing cancer-associated cachexia. nih.gov
Colon-38FdUrd led to high intratumoral FdUMP levels and thymidylate synthase inhibition but had weaker antitumor activity than 5-FU alone. nih.gov
Lewis Lung CarcinomaFdUrd demonstrated inhibition of spontaneous metastasis. nih.gov Co-administration with tetrahydrouridine resulted in tumor-selective FdUMP formation. aacrjournals.org
Mouse Mammary TumorShowed in vivo incorporation of FdUrd into tumor DNA, which was inhibited by thymidine. nih.gov

Genetically Engineered Mouse Models for Pancreatic Cancer

Genetically engineered mouse models (GEMMs) that recapitulate the key genetic mutations and histopathological features of human pancreatic ductal adenocarcinoma (PDAC) are invaluable tools in preclinical research. One of the most widely utilized models is the KPC mouse, which harbors conditional alleles for oncogenic Kras (LSL-KrasG12D/+) and mutant p53 (LSL-Trp53R172H/+), with expression driven by a pancreas-specific Cre recombinase (Pdx-1-Cre). These mice develop pancreatic intraepithelial neoplasia (PanIN) lesions that progress to invasive and metastatic PDAC, mirroring the progression of the human disease. nih.govnih.gov The KPC model is characterized by a dense desmoplastic stroma and an immunosuppressive tumor microenvironment, which are hallmarks of human PDAC and contribute to its profound resistance to therapy. nih.govupenn.edumdpi.com

While direct studies employing 5-Fluoro-2'-deoxyuridine (FdUrd) specifically in the KPC model are not extensively documented in the reviewed literature, a relevant study utilized a different GEMM of pancreatic cancer to evaluate the utility of a radiolabeled form of FdUrd ([18F]FdUrd) as a tracer for positron emission tomography (PET). aacrjournals.org This model involved transforming growth factor α (TGF-α) transgenic mice crossed with p53 deficient mice, which also develop pancreatic cancer. aacrjournals.org In this model, researchers observed that the uptake of [18F]FdUrd in pancreatic tumors correlated closely with the proliferation index of the cancer cells. aacrjournals.org This finding suggests that FdUrd is preferentially taken up by proliferating pancreatic cancer cells, a characteristic that is fundamental to its mechanism of action as an anticancer agent.

The resistance of the KPC model to standard chemotherapies like gemcitabine (B846) has been well-documented, making it a stringent platform for evaluating novel therapeutic agents and strategies. nih.gov Given that FdUrd's mechanism of action involves the inhibition of DNA synthesis, a process essential for the rapid proliferation of cancer cells, its potential efficacy in a model like the KPC mouse warrants further investigation. The findings from the TGF-α/p53 mouse model provide a strong rationale for exploring FdUrd-based therapies and imaging strategies in other robust GEMMs of pancreatic cancer, including the KPC model.

Caenorhabditis elegans Models for Mitochondrial Biology

The nematode Caenorhabditis elegans is a powerful model organism for studying fundamental biological processes, including mitochondrial biology and aging. A common practice in C. elegans research, particularly in lifespan studies, is the use of FdUrd to induce sterility, thereby preventing the progeny from confounding the results of experiments on aging populations. However, the use of FdUrd in this context has also prompted investigations into its potential off-target effects, specifically on mitochondrial DNA (mtDNA) and function.

Mitochondria have their own circular DNA that replicates independently of the nuclear genome. Since FdUrd is a DNA synthesis inhibitor, concerns have been raised about its potential to interfere with mtDNA replication, which could in turn affect mitochondrial function and the lifespan of the organism. Studies have been conducted to characterize the effects of FdUrd exposure on various mitochondrial parameters in C. elegans.

In one such study, researchers exposed germline-deficient strains of C. elegans to different concentrations of FdUrd and measured several endpoints related to mitochondrial biology. The findings revealed that FdUrd treatment led to a reduction in both mtDNA and nuclear DNA (nucDNA) copy numbers. However, the ratio of mtDNA to nucDNA remained unchanged, suggesting that FdUrd did not disproportionately affect mtDNA replication compared to nucDNA replication in the post-mitotic tissues of the adult worms. Furthermore, the study did not observe any significant changes in mitochondrial morphology or steady-state ATP levels at lower doses of FdUrd. The half-life of mtDNA in the somatic cells of adult C. elegans was determined to be between 8 and 13 days, which may explain the limited impact of FdUrd on mitochondrial endpoints in these experiments.

These studies in C. elegans highlight the intricate relationship between DNA synthesis inhibition and mitochondrial biology. While FdUrd is a useful tool for sterilizing these nematodes, its effects on mtDNA need to be carefully considered when interpreting the results of aging and mitochondrial function studies. The use of C. elegans as a model system allows for the detailed investigation of these interactions at the molecular and cellular level, providing valuable insights that may have implications for understanding the effects of nucleoside analogs on mitochondria in other organisms.

Methodologies for Assessing FdUrd Effects in Research Models

Cell Viability Assays (e.g., MTT assay)

Cell viability assays are fundamental tools for assessing the cytotoxic effects of compounds like FdUrd on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. In this assay, the yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

To evaluate the effect of FdUrd on pancreatic cancer cells, a typical MTT assay would involve seeding the cells in a 96-well plate and allowing them to adhere overnight. The cells would then be treated with a range of FdUrd concentrations for a specified period, such as 24, 48, or 72 hours. After the treatment period, the MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals. Finally, a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals, and the absorbance is read using a microplate reader.

The results are typically expressed as the percentage of cell viability relative to untreated control cells. From the dose-response curve generated, the half-maximal inhibitory concentration (IC50) value can be calculated, which represents the concentration of FdUrd required to inhibit the growth of 50% of the cells. Studies on pancreatic cancer cell lines have demonstrated dose- and time-dependent cytotoxicity with various chemotherapeutic agents when assessed by the MTT assay. researchgate.net

FdUrd Concentration (µM)Cell Viability (%) after 48h
0 (Control)100
185
1060
5035
10015

Analysis of DNA Fragmentation and Cell Death Morphology

A hallmark of apoptosis, or programmed cell death, is the fragmentation of nuclear DNA into internucleosomal fragments of approximately 180 base pairs and its multiples. This process is mediated by the activation of endogenous endonucleases. The analysis of DNA fragmentation is a key method to determine if a compound, such as FdUrd, induces apoptosis in cancer cells.

A common technique to visualize DNA fragmentation is agarose (B213101) gel electrophoresis. In this method, DNA is extracted from both FdUrd-treated and untreated control cells. The extracted DNA is then loaded onto an agarose gel and subjected to an electric field. The smaller DNA fragments migrate faster through the gel than the larger, intact DNA from healthy cells. When visualized under UV light after staining with a DNA-binding dye like ethidium (B1194527) bromide, the fragmented DNA from apoptotic cells appears as a characteristic "ladder" pattern, with bands corresponding to the different sizes of the DNA fragments. nih.gov In contrast, DNA from healthy cells appears as a single, high-molecular-weight band, while necrotic cell death results in a diffuse smear of randomly degraded DNA. nih.gov

Morphological changes associated with apoptosis can be observed using microscopy. Apoptotic cells typically exhibit cell shrinkage, membrane blebbing, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis). These changes can be visualized by staining the cells with nuclear dyes such as Hoechst 33342 or DAPI (4',6-diamidino-2-phenylindole).

Studies have shown that treatment of cancer cells with FdUrd can lead to the characteristic DNA laddering pattern on agarose gels, confirming that FdUrd induces cell death through an apoptotic mechanism. nih.gov This method provides clear, qualitative evidence of apoptosis and is a crucial component in the preclinical evaluation of anticancer agents.

Gene Expression Profiling (e.g., qRT-PCR, Northern Hybridization)

Gene expression profiling provides insights into the molecular mechanisms by which FdUrd exerts its effects on cancer cells. Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and Northern hybridization are used to measure the abundance of specific messenger RNA (mRNA) transcripts, reflecting the level of gene expression.

qRT-PCR is a highly sensitive and quantitative method for measuring the expression of a select number of genes. nih.gov The process involves converting mRNA from FdUrd-treated and control cells into complementary DNA (cDNA), which is then amplified in the presence of a fluorescent dye. The amount of fluorescence generated is proportional to the amount of amplified DNA, allowing for the quantification of the initial mRNA levels. This technique is often used to validate findings from broader gene expression analyses or to investigate the role of specific genes in the cellular response to FdUrd. For example, qRT-PCR can be used to measure changes in the expression of genes involved in apoptosis (e.g., Bax, Bcl-2, caspases), cell cycle regulation (e.g., p21, cyclins), and DNA repair. takarabio.com

Northern hybridization is an older technique used to detect and quantify specific RNA molecules. It involves separating RNA samples by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with a labeled nucleic acid probe that is complementary to the target RNA sequence. While less sensitive and more labor-intensive than qRT-PCR, Northern blotting can provide information about the size and integrity of the RNA transcript.

Gene expression studies have revealed that FdUrd and its parent compound, 5-fluorouracil (5-FU), can significantly alter the expression of numerous genes in cancer cells. These changes can include the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic and cell survival genes.

GeneFunctionFold Change in Expression (FdUrd-treated vs. Control)
BaxPro-apoptotic+2.5
Bcl-2Anti-apoptotic-1.8
Caspase-3Executioner caspase in apoptosis+3.0
p21Cell cycle inhibitor+2.1
TYMSThymidylate Synthase (FdUrd target)-1.5

Proteomic Analysis

Proteomic analysis involves the large-scale study of proteins, their structures, and their functions within a biological system. In the context of FdUrd research, proteomics can provide a comprehensive understanding of the cellular response to the drug at the protein level. nih.gov This is crucial because proteins are the ultimate effectors of most cellular processes, and changes in protein expression and post-translational modifications can reveal the mechanisms of drug action, identify biomarkers of drug sensitivity or resistance, and uncover potential new therapeutic targets. nih.govyoutube.com

A common approach in proteomics is to use mass spectrometry-based techniques to identify and quantify thousands of proteins in FdUrd-treated and control cancer cells. In a typical experiment, proteins are extracted from the cells, digested into smaller peptides, and then analyzed by a mass spectrometer. The resulting data can be used to determine the relative abundance of each protein in the different samples.

Proteomic studies of the related compound 5-fluorouracil (5-FU) have identified significant changes in the expression of proteins involved in various cellular pathways, including:

Apoptosis: Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Cell Cycle Regulation: Alterations in the levels of cyclins and cyclin-dependent kinases.

DNA Damage and Repair: Changes in the expression of proteins involved in DNA repair pathways.

Metabolism: Modulation of enzymes involved in nucleotide and energy metabolism.

By identifying the proteins and pathways that are altered in response to FdUrd, researchers can gain a deeper understanding of its mechanism of action and identify potential strategies to enhance its efficacy or overcome resistance.

ProteinCellular FunctionObserved Change with 5-FU/FdUrd Treatment
Cytochrome cApoptosis signalingIncreased release from mitochondria
PARPDNA repair, apoptosisCleavage (inactivation)
p53Tumor suppressor, cell cycle arrest, apoptosisUpregulation and activation
Thymidylate SynthaseDNA synthesis (drug target)Inhibition and downregulation
Heat Shock Proteins (e.g., HSP90)Protein folding, stress responseModulation of expression

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used in preclinical research to separate, identify, and quantify this compound (FdUrd) and its metabolites in various biological matrices. This method is crucial for understanding the pharmacokinetics and metabolic pathways of FdUrd. Research has led to the development of numerous sensitive and specific HPLC methods for the analysis of FdUrd and its primary metabolite, 5-fluorouracil (5-FU), as well as its phosphorylated active form, this compound 5' monophosphate (FdUMP). nih.gov

Typically, these methods involve a reverse-phase HPLC system, which separates compounds based on their hydrophobicity. A common setup utilizes a C18 or a phenyl column. nih.govnih.gov The mobile phase, a solvent that moves the sample through the column, often consists of an aqueous buffer (like a phosphate (B84403) buffer) mixed with an organic solvent such as methanol (B129727) or acetonitrile. nih.govmssm.edu

Sample preparation is a critical step to ensure accurate analysis and involves extracting the compounds of interest from complex biological samples like plasma, serum, or tissue. nih.govnih.govmssm.edu Common extraction techniques include solvent extraction with agents like ethyl acetate (B1210297) or protein precipitation. nih.govnih.gov Following extraction, the sample is often evaporated to dryness and then reconstituted in the mobile phase before being injected into the HPLC system. nih.govmssm.edu

Detection of the separated compounds is most frequently accomplished using ultraviolet (UV) spectrophotometry, with detection wavelengths typically set around 250-280 nm. nih.govmssm.edu Some methods also employ fluorescence detection for enhanced sensitivity. nih.gov The developed HPLC methods are validated for several parameters, including linearity, sensitivity (limit of detection), precision, and recovery, to ensure the reliability of the results. mssm.edu For instance, one method demonstrated linearity for floxuridine (B1672851) in serum from 0.005 to 0.5 mg·L-1 with a detection limit of 0.001 mg·L-1. mssm.edu Another reported a detection sensitivity of 50 pg for both 5-FU and FdUMP. nih.gov

Analyte(s)Sample MatrixColumn TypeMobile PhaseDetection MethodKey FindingsReference
Floxuridine (FdUrd)Human SerumShim-Pack CLC-ODSAcetonitrile-phosphate buffer-water (75:100:900)UV (268 nm)Linearity: 0.005-0.5 mg/L; Limit of Detection: 0.001 mg/L. Method is sensitive and specific. mssm.edu
5-FU, FdUMPTissue, SerumC18 µBondapackWater/methanol (85:15)UV (250 nm) & Fluorescence (Ex: 266 nm, Em: 350 nm)Detection sensitivity of 50 pg. Simple and convenient for simultaneous detection. nih.gov
5'-deoxy-5-fluorouridine (5'dFUR), 5-FUHuman Plasma, UrinePhenyl column (reversed-phase)Aqueous mobile phaseUV (280 nm)Sensitivity limit of 50 ng/ml for both compounds in plasma. nih.gov

Positron Emission Tomography (PET) for In Vivo Tracer Evaluation

Positron Emission Tomography (PET) is a non-invasive, functional imaging technique that allows for the visualization and measurement of metabolic and physiological processes within a living organism. wikipedia.org In the context of FdUrd research, PET is used to evaluate the in vivo behavior of FdUrd by labeling it with a positron-emitting radionuclide, most commonly Fluorine-18 (B77423) (¹⁸F). aacrjournals.orgnih.gov The resulting radiotracer, 5-[¹⁸F]Fluoro-2'-deoxyuridine ([¹⁸F]FdUrd), enables the real-time tracking of the compound's biodistribution, uptake, and trapping within tissues. aacrjournals.org

The principle behind using [¹⁸F]FdUrd as a PET tracer lies in its mechanism of action. FdUrd is taken up by cells, particularly proliferating ones, and is phosphorylated by the S-phase specific enzyme thymidine kinase 1 (TK-1). aacrjournals.org The phosphorylated form, 5-fluoro-2'-deoxyUMP, binds to thymidylate synthase (TS), leading to its intracellular trapping. aacrjournals.org Since both TK-1 and TS levels are often elevated in cancer cells, the accumulation of [¹⁸F]FdUrd, as detected by a PET scanner, can serve as an indirect measure of cellular proliferation. aacrjournals.org

Preclinical studies in animal models, such as murine pancreatic cancer models, have been instrumental in evaluating the potential of [¹⁸F]FdUrd as a proliferation marker. aacrjournals.org In these studies, [¹⁸F]FdUrd is synthesized with high radiochemical purity (>98%) and injected into the animal model. aacrjournals.org PET imaging is then performed to observe the tracer's uptake. aacrjournals.org Research has shown a strong correlation between the uptake of [¹⁸F]FdUrd in tumors and the proliferation index, which is a measure of how quickly cells are dividing. aacrjournals.org This suggests that [¹⁸F]FdUrd PET imaging could be a valuable tool for assessing tumor proliferation in vivo. aacrjournals.org The relatively short half-life of ¹⁸F (approximately 110 minutes) makes it a suitable isotope for clinical PET imaging studies. nih.gov

PET TracerResearch ModelObjectiveKey FindingsReference
5-[¹⁸F]Fluoro-2'-deoxyuridine ([¹⁸F]FdUrd)Murine Pancreatic Cancer ModelTo evaluate [¹⁸F]FdUrd as a tracer for imaging cell proliferation with PET.Tracer was synthesized with >98% radiochemical purity. A close correlation was found between [¹⁸F]FdUrd uptake in tumors and the proliferation index. aacrjournals.org

Advanced Research Topics and Future Directions in Fdurd Research

Epigenetic Effects and Modulation by FdUrd

The epigenetic landscape of a cell plays a crucial role in gene expression and is a key area of interest in cancer research. FdUrd's influence on these mechanisms is a growing field of study.

FdUrd's structural similarity to deoxyuridine allows for its incorporation into DNA, where it can influence the process of DNA methylation. This epigenetic modification, primarily occurring at CpG dinucleotides, is critical for gene silencing and maintaining genomic stability. The enzymes responsible for establishing and maintaining these methylation patterns are DNA methyltransferases (DNMTs).

Research has shown that the related compound, 5-fluoro-2'-deoxycytidine (B1672315) (FCdR), is a DNA methylation inhibitor. nih.gov FCdR treatment in cancer cell lines has been observed to up-regulate the expression of multiple cancer-related genes, an effect attributed to its inhibitory action on DNA methylation. nih.gov Given that FdUrd can be formed from FCdR, it is plausible that FdUrd contributes to these epigenetic alterations. The incorporation of fluorinated pyrimidines into DNA can lead to the formation of adducts that may sterically hinder the activity of DNMTs, leading to a hypomethylated state in the genome.

Table 1: Effects of Fluoropyrimidines on DNA Methylation

Compound Mechanism of Action Effect on DNA Methylation Reference

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. The interplay between FdUrd and HDACs is an area of active investigation. Studies have explored the combination of 5-fluorouracil (B62378) (5-FU), a metabolite of FdUrd, with HDAC inhibitors. This combination has been shown to enhance the cytotoxicity of 5-FU in cancer cells. nih.gov

The proposed mechanism involves the HDAC inhibitor-mediated downregulation of thymidylate synthase, the primary target of FdUrd's active metabolite, FdUMP. nih.gov By reducing the levels of the target enzyme, the efficacy of FdUrd is potentiated. While direct evidence of FdUrd's influence on HDAC expression is still emerging, these combination studies suggest a significant functional interaction between the pathways regulated by FdUrd and histone acetylation.

Pharmacogenomics and Biomarker Identification for FdUrd Responsiveness

The individual genetic makeup of a patient can significantly influence their response to chemotherapy. Pharmacogenomics aims to identify genetic variations that can predict drug efficacy and toxicity. For fluoropyrimidines like FdUrd, a key area of focus has been on the genes involved in their metabolism.

The enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), encoded by the DPYD gene, is the rate-limiting enzyme in the catabolism of 5-FU. frontiersin.org Genetic variants in DPYD that lead to DPD deficiency can result in severe toxicity from fluoropyrimidine treatment. frontiersin.org Consequently, screening for these variants is becoming increasingly common to guide dosing strategies.

Beyond DPYD, researchers are investigating other genes in the fluoropyrimidine metabolic pathway to identify additional biomarkers of response. These include genes encoding for thymidylate synthase (TYMS), the target enzyme, and other enzymes involved in the activation and breakdown of FdUrd. The goal is to develop a polygenic algorithm that can more accurately predict a patient's response to FdUrd therapy, allowing for personalized treatment strategies. frontiersin.org

Table 2: Key Genes in FdUrd Pharmacogenomics

Gene Protein Product Role in FdUrd Metabolism/Action Clinical Relevance Reference
DPYD Dihydropyrimidine dehydrogenase (DPD) Catabolism of 5-FU Variants can lead to severe toxicity frontiersin.org

FdUrd in Combination with Targeted Therapies

To enhance the antitumor activity of FdUrd and overcome resistance, researchers are exploring its use in combination with targeted therapies. These therapies are designed to interfere with specific molecules involved in cancer growth and progression.

One established combination is FdUrd with leucovorin. Leucovorin, a reduced folate, enhances the binding of FdUMP to thymidylate synthase, thereby prolonging the inhibition of DNA synthesis. nih.gov Preclinical and clinical studies have demonstrated that this combination is more potent than FdUrd alone. nih.gov

More recent research is focused on combining FdUrd with agents that target other cellular pathways. For example, given the link between FdUrd and the DNA damage response, combining it with PARP inhibitors, which are involved in DNA repair, is a rational approach currently under investigation. The aim of these combination strategies is to create a synergistic effect, where the two agents work together to produce a greater antitumor effect than either agent alone.

Repurposing FdUrd for Non-Cancer Applications (e.g., Antibiotic Research)

The search for new antibiotics is a critical area of research due to the rise of antibiotic-resistant bacteria. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising and accelerated path to new treatments. frontiersin.org

Recent studies have explored the potential of FdUrd as an antibacterial agent. nih.gov Research has shown that FdUrd, particularly in combination with other compounds, exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a triple combination of FdUrd, trimethoprim, and uridine (B1682114) has demonstrated synergistic antibacterial effects against Staphylococcus aureus. nih.gov

The proposed mechanism of action in bacteria is similar to its anticancer effect: the inhibition of DNA synthesis. nih.gov These findings suggest that FdUrd, a compound with a long history in cancer therapy, may have a second life as a component of novel antibiotic regimens.

Development of Novel Diagnostic Imaging Tracers Based on FdUrd

Positron Emission Tomography (PET) is a powerful imaging technique used in oncology for diagnosis, staging, and monitoring treatment response. This technique relies on the use of radiotracers, which are molecules labeled with a positron-emitting radionuclide.

The development of novel PET tracers is a complex process that requires expertise in chemistry, pharmacology, and oncology. nih.gov Given FdUrd's preferential uptake and trapping in proliferating cells, its chemical scaffold is an attractive starting point for the design of new imaging agents.

By labeling FdUrd or its analogs with a positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F), it is possible to create a tracer that can visualize tumors and their response to therapy. The development of an ¹⁸F-labeled FdUrd analog could provide a more specific marker of cellular proliferation and response to thymidylate synthase inhibitors compared to the commonly used PET tracer, ¹⁸F-FDG.

Rational Design of Next-Generation Fluoropyrimidine Analogs

The rational design of new fluoropyrimidine analogs is a key area of research aimed at overcoming the limitations of existing drugs like 5-Fluoro-2'-deoxyuridine (FdUrd) and its parent compound, 5-fluorouracil (5-FU). The primary goals are to enhance anti-tumor efficacy, improve tumor selectivity, reduce systemic toxicity, and circumvent mechanisms of drug resistance. acs.org Strategies often involve modifying the chemical structure to alter metabolic pathways, improve oral bioavailability, or create compounds that are activated by tumor-specific enzymes. researchgate.net

One innovative approach is the creation of hybrid molecules that combine the structural features of two different anticancer drugs. An example of this is pencitabine (B11935330) , a rationally designed cytidine (B196190) analogue that is a hybrid of capecitabine (B1668275) and gemcitabine (B846). nih.gov The design objective for pencitabine was to block the metabolic conversion to 5-FU, which is associated with significant toxicities. nih.gov Preliminary studies have shown that pencitabine is cytotoxic in cell cultures and orally active in human xenograft models. nih.gov

Another strategy focuses on modifying the monophosphate form of FdUrd, which is its active metabolite, this compound 5'-monophosphate (FdUMP). acs.orgnih.gov Since FdUMP is the direct inhibitor of thymidylate synthase (TS), designing analogs that mimic this active form while resisting metabolic degradation could offer a more direct and potent therapeutic effect. acs.org Researchers have used computational methods, such as free energy perturbation calculations, to predict which modifications would maintain high potency against TS. nih.gov This led to the synthesis and investigation of 5'-substituted FdUMP analogs, such as 5'(R)-CH3 and 5'(S)-CF3 FdUMP analogs , which were hypothesized to inhibit TS while preventing further undesirable metabolic conversions that contribute to toxicity. nih.gov

Furthermore, research into novel pyrimidine (B1678525) nucleosides includes the synthesis of compounds with modified sugar rings, such as fluorocyclopentenyl-pyrimidines . nih.gov These analogs are synthesized from D-ribose and have shown significant growth inhibition against a broad range of human tumor cell lines in preclinical testing. nih.gov

These design strategies represent a shift towards more targeted and personalized cancer chemotherapy, moving away from the "one-size-fits-all" approach and towards molecules engineered for superior performance based on a deep understanding of cellular pharmacology. researchgate.net

Table 1: Examples of Rationally Designed Fluoropyrimidine Analogs

Analog Name Design Strategy Rationale Key Findings
Pencitabine Molecular hybridization of capecitabine and gemcitabine. nih.gov To prevent metabolic conversion to 5-fluorouracil and its associated toxicities. nih.gov Cytotoxic in vitro and orally active in vivo in human xenograft models. nih.gov
5'-substituted FdUMP analogs Modification at the 5'-carbon of the FdUMP molecule. nih.gov To inhibit thymidylate synthase directly while preventing undesirable metabolism that leads to toxicity. acs.orgnih.gov Computational models suggested that specific substitutions (e.g., 5'(R)-CH3, 5'(S)-CF3) would maintain potency against the target enzyme. nih.gov

| Fluorocyclopentenyl-pyrimidines | Replacement of the ribose sugar with a fluorocyclopentene ring. nih.gov | To create novel nucleoside analogs with potent anticancer activity. nih.gov | A cytosine derivative from this class showed high growth inhibition against a wide range of human tumor cell lines. nih.gov |

Understanding the Therapeutic Index and its Enhancement in Preclinical Models

The therapeutic index, a measure of a drug's benefit at a therapeutic dose versus its toxicity, is a critical factor in cancer chemotherapy. For fluoropyrimidines like FdUrd, a narrow therapeutic index often limits their clinical utility. Consequently, a significant focus of preclinical research is to develop strategies that widen this window, either by increasing the drug's efficacy against tumor cells or by decreasing its toxicity to normal tissues.

One major strategy involves the biochemical modulation of FdUrd's activity. In various animal tumor models, FdUrd has demonstrated greater effectiveness than 5-FU. nih.gov Its potency can be further enhanced through combination with modulators. For instance, leucovorin (LV) has been shown to potentiate the effects of FdUrd more effectively than it does for 5-FU. nih.gov This enhancement is linked to the stabilization of the bond between FdUMP and thymidylate synthase, leading to prolonged inhibition of the enzyme. nih.gov

Other modulators investigated in preclinical studies include N-phosphonacetyl-L-aspartate (PALA) , mitomycin C , and platinum derivatives, all of which provide a rationale for future clinical exploration to improve therapeutic outcomes. nih.gov Another approach involves combining FdUrd with other deoxyuridine analogs. For example, 5-phenethyl-2'-deoxyuridine (PEUdR) was found to augment FdUrd cytotoxicity up to 100-fold in human gastric cancer cell lines. nih.gov This synergistic effect is attributed to PEUdR's inhibition of pyrimidine nucleoside transport and salvage enzymes. nih.gov Similarly, 5-hydroxymethyl-2'-deoxyuridine (hmUdR) and 5-formyl-2'-deoxyuridine (foUdR) have demonstrated a synergistic enhancement of fluoropyrimidine activity. oncoscience.us

Inhibition of fluoropyrimidine catabolism is another key strategy. The enzyme dihydropyrimidine dehydrogenase (DPD) rapidly breaks down 5-FU, leading to variable drug exposure and the production of toxic catabolites. Eniluracil , an inactivator of DPD, has been developed to prevent this breakdown, thereby increasing the therapeutic index and efficacy of 5-FU in laboratory animals. nih.gov While developed for 5-FU, this principle is highly relevant for FdUrd, which can be converted to 5-FU in the body.

Enhancing the conversion of prodrugs to their active forms within the tumor is also a promising avenue. The prodrug 5'-deoxy-5-fluorouridine (5'-DFUR) is converted to 5-FU by the enzyme thymidine (B127349) phosphorylase (dThdPase), which is often present at higher levels in tumors compared to normal tissues. nih.gov Studies in MCF-7 breast cancer cells showed that increasing the expression of dThdPase led to a 165-fold increase in sensitivity to 5'-DFUR. nih.gov This suggests that strategies to elevate tumor-specific dThdPase could significantly improve the therapeutic index of such prodrugs. nih.gov

Table 2: Preclinical Strategies to Enhance the Therapeutic Index of FdUrd

Strategy Agent/Method Mechanism of Action Preclinical Finding
Biochemical Modulation Leucovorin (LV) Stabilizes the FdUMP-TS complex, prolonging enzyme inhibition. nih.gov More potent modulation of FdUrd compared to 5-FU in colorectal cancer models. nih.gov
Synergistic Combination 5-phenethyl-2'-deoxyuridine (PEUdR) Inhibits pyrimidine nucleoside transport and salvage pathways. nih.gov Augmented FdUrd cytotoxicity up to 100-fold in gastric cancer cell lines. nih.gov
Inhibition of Catabolism Eniluracil Inactivates dihydropyrimidine dehydrogenase (DPD), preventing 5-FU breakdown. nih.gov Increased the therapeutic index and absolute efficacy of 5-FU in animal models. nih.gov

| Tumor-Specific Activation | Increased thymidine phosphorylase (dThdPase) expression | Enhances the conversion of the prodrug 5'-DFUR to 5-FU within the tumor. nih.gov | Transfected cells showed up to 165-fold increased sensitivity to 5'-DFUR. nih.gov |

Investigating the Role of the Tumor Microenvironment in FdUrd Efficacy

The tumor microenvironment (TME) is a complex and dynamic network of non-cancerous cells, signaling molecules, and extracellular matrix (ECM) that significantly influences tumor progression and response to therapy. mdpi.com Research has increasingly shown that the TME plays a crucial role in conferring resistance to chemotherapeutic agents, including fluoropyrimidines like FdUrd. nih.gov Understanding these interactions is vital for developing strategies to overcome resistance and improve treatment efficacy.

Several components of the TME have been implicated in chemoresistance to 5-FU, the parent compound of FdUrd. Cancer-associated fibroblasts (CAFs), a major cell type in the tumor stroma, can secrete various factors that protect cancer cells from drug-induced apoptosis. mdpi.com For example, CAFs can secrete stromal cell-derived factor 1 (SDF1), which, by binding to its receptor CXCR4 on cancer cells, can promote resistance to agents like 5-fluorouracil. mdpi.com

The physical and chemical characteristics of the TME also contribute to drug resistance. Hypoxia (low oxygen) and an acidic pH are common features of solid tumors that can inhibit the efficacy of anticancer drugs. mdpi.com An acidic microenvironment can directly inhibit the activation of certain chemotherapeutic agents. mdpi.com Furthermore, the dense extracellular matrix can act as a physical barrier, impeding drug delivery to cancer cells. mdpi.com Specific ECM components like Laminin-332 have been implicated in resistance to 5-FU-based chemotherapy in colorectal cancer. mdpi.com Similarly, Periostin , another ECM protein, is overexpressed in gastric cancer cells resistant to 5-FU. mdpi.com

The TME can also promote the development of a cancer stem cell (CSC) phenotype, which is intrinsically resistant to many conventional therapies. mdpi.com The interplay between stressors in the TME, such as nutrient deprivation and hypoxia, and cancer cells can drive the selection and expansion of these resistant cell populations. mdpi.com

Overcoming TME-mediated resistance is a major goal of future FdUrd research. Strategies may include developing drugs that target specific stromal components, such as CAFs, or therapies that normalize the tumor vasculature to improve drug delivery and alleviate hypoxia. mdpi.com Modulating the immune components of the TME, for example by using checkpoint inhibitors, is another promising approach to enhance the efficacy of chemotherapy. By understanding and targeting the protective niche provided by the TME, the therapeutic potential of FdUrd and other fluoropyrimidines can be more fully realized.

Table 3: Influence of Tumor Microenvironment Components on Fluoropyrimidine Efficacy

TME Component Mechanism of Resistance Therapeutic Implication
Cancer-Associated Fibroblasts (CAFs) Secrete protective factors (e.g., SDF1, HGF) that promote cancer cell survival and resistance. mdpi.com Targeting CAFs or the signaling pathways they activate could re-sensitize tumors to FdUrd.
Extracellular Matrix (ECM) Acts as a physical barrier to drug penetration; specific proteins (e.g., Laminin, Periostin) promote resistance signaling. mdpi.com Development of agents that degrade the ECM or block resistance-mediating proteins.
Hypoxia Promotes a more aggressive and resistant cancer phenotype; can limit the efficacy of drugs that require oxygen for their cytotoxic action. mdpi.commdpi.com Combining FdUrd with hypoxia-activated drugs or therapies that reduce tumor hypoxia.

| Acidic pH | Can inhibit the activation and cellular uptake of chemotherapeutic drugs. mdpi.com | Strategies to modulate the pH of the tumor microenvironment. |

Table of Compounds

Compound Name Abbreviation
This compound FdUrd
5-fluorouracil 5-FU
This compound 5'-monophosphate FdUMP
(E)-5-(2-bromovinyl)-2'-deoxyuridine BVDU
5'-deoxy-5-fluorouridine 5'-DFUR
5-formyl-2'-deoxyuridine foUdR
5-hydroxymethyl-2'-deoxyuridine hmUdR
5-phenethyl-2'-deoxyuridine PEUdR
Capecitabine
Eniluracil
Gemcitabine
Leucovorin LV
Mitomycin C
N-phosphonacetyl-L-aspartate PALA
Pencitabine
Periostin
Stromal cell-derived factor 1 SDF1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2'-deoxyuridine
Reactant of Route 2
5-Fluoro-2'-deoxyuridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。